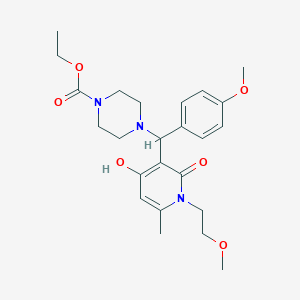

Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate

Description

Ethyl 4-((4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate is a structurally complex molecule featuring a piperazine core substituted with a carboxylate ester and a dihydropyridinone moiety. Key structural elements include:

- Piperazine-carboxylate: The ethyl ester at position 1 of the piperazine ring enhances solubility and modulates pharmacokinetic properties.

- Dihydropyridinone scaffold: The 2-oxo-1,2-dihydropyridine ring is substituted with hydroxy, methoxyethyl, methyl, and 4-methoxyphenyl groups, which influence electronic properties and biological interactions.

This compound’s design aligns with pharmacophores known for antioxidant, antimicrobial, and receptor-targeting activities, as seen in structurally related pyridinones and piperazine derivatives.

Properties

IUPAC Name |

ethyl 4-[[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridin-3-yl]-(4-methoxyphenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O6/c1-5-33-24(30)26-12-10-25(11-13-26)22(18-6-8-19(32-4)9-7-18)21-20(28)16-17(2)27(23(21)29)14-15-31-3/h6-9,16,22,28H,5,10-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYWLMVPGPEMDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)OC)C3=C(C=C(N(C3=O)CCOC)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Carboxylate Derivatives

Piperazine-carboxylates are common in medicinal chemistry due to their versatility in modulating solubility and bioavailability. Key analogs include:

Structural Insights :

- The target compound’s 4-methoxyphenyl group contrasts with the 4-nitro (electron-withdrawing) and 3-chloro (moderately electron-withdrawing) substituents in analogs, leading to differences in electronic profiles and metabolic stability.

- The ethyl carboxylate in all three compounds improves membrane permeability compared to free carboxylic acids.

Dihydropyridinone and Pyridazinone Derivatives

The dihydropyridinone core is critical for hydrogen bonding and π-π interactions. Notable analogs include:

Functional Comparisons :

- Electron-Donating vs. Withdrawing Groups : The target’s 4-methoxyphenyl and hydroxy groups may enhance radical scavenging (antioxidant activity) compared to bromophenyl (bulky, less electron-rich).

- Piperazine vs. Cyano Substituents: Piperazine in the target compound likely improves solubility and bioavailability over the cyano group in ’s derivatives.

Molecular Similarity and Drug Design

Using Tanimoto similarity metrics (), the target compound shares key pharmacophores with known bioactive molecules:

- Piperazine-carboxylate : Common in kinase inhibitors and antipsychotics (e.g., aripiprazole analogs).

- Dihydropyridinone: Found in antioxidants (e.g., ascorbic acid derivatives) and antimicrobial agents.

Activity Cliffs : Structural variations (e.g., methoxyethyl vs. fluorophenyl) may lead to significant differences in potency despite similar scaffolds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.